molecular formula C6H8INO B1438921 N-[(5-Iodo-2-furyl)methyl]-N-methylamine CAS No. 1157238-36-2

N-[(5-Iodo-2-furyl)methyl]-N-methylamine

Cat. No. B1438921
M. Wt: 237.04 g/mol
InChI Key: RVALGHZQMMJCPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-[(5-Iodo-2-furyl)methyl]-N-methylamine” is a chemical compound with the molecular formula C6H8INO. It falls under the category of Aminomethyl’s .


Molecular Structure Analysis

The molecular structure of “N-[(5-Iodo-2-furyl)methyl]-N-methylamine” is represented by the formula C6H8INO . The average mass is 319.162 Da and the monoisotopic mass is 318.952759 Da .


Physical And Chemical Properties Analysis

“N-[(5-Iodo-2-furyl)methyl]-N-methylamine” has a molecular weight of 237.035 .

Scientific Research Applications

Synthesis and Characterization

One key area of application involves the synthesis of furylethylamines, which are structurally related to N-[(5-Iodo-2-furyl)methyl]-N-methylamine. Shevchenko et al. (2013) developed a method for synthesizing previously unknown furylethylamines, showcasing the significance of furan derivatives in synthetic organic chemistry (Shevchenko, 2013).

Catalysis and Material Science

Research by Dreier et al. (2000) on bis(indenyl)zirconium complexes, involving furyl substitutions, underscores the role of furan derivatives in developing catalysts for polymer synthesis, suggesting potential applications in material science (Dreier, Erker, Fröhlich, & Wibbeling, 2000).

Pharmaceutical Chemistry

In pharmaceutical chemistry, the exploration of aminoisoindolinones using furylmethylamines as precursors represents an avenue for drug discovery and development. Medimagh et al. (2010) have demonstrated the synthesis of new aminoisoindolinones, highlighting the pharmaceutical relevance of these furylmethylamine derivatives (Medimagh, Marque, Prim, & Chatti, 2010).

Green Chemistry

The field of green chemistry also sees applications with the development of methodologies for N-methylation of amines, which is a fundamental step in synthesizing N-methylated compounds, including those related to N-[(5-Iodo-2-furyl)methyl]-N-methylamine. Goyal et al. (2021) reviewed recent developments in base-metal catalyzed reductive amination, emphasizing sustainable chemical processes (Goyal, Naik, Narani, Natte, & Jagadeesh, 2021).

properties

IUPAC Name

1-(5-iodofuran-2-yl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8INO/c1-8-4-5-2-3-6(7)9-5/h2-3,8H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVALGHZQMMJCPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=C(O1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(5-Iodo-2-furyl)methyl]-N-methylamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(5-Iodo-2-furyl)methyl]-N-methylamine
Reactant of Route 2
Reactant of Route 2
N-[(5-Iodo-2-furyl)methyl]-N-methylamine
Reactant of Route 3
N-[(5-Iodo-2-furyl)methyl]-N-methylamine
Reactant of Route 4
Reactant of Route 4
N-[(5-Iodo-2-furyl)methyl]-N-methylamine
Reactant of Route 5
N-[(5-Iodo-2-furyl)methyl]-N-methylamine
Reactant of Route 6
Reactant of Route 6
N-[(5-Iodo-2-furyl)methyl]-N-methylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.